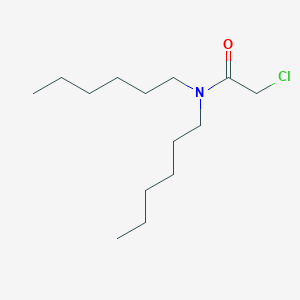

Chloroacetamide, N,N-dihexyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloroacetamide, N,N-dihexyl- is a useful research compound. Its molecular formula is C14H28ClNO and its molecular weight is 261.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chloroacetamide, N,N-dihexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroacetamide, N,N-dihexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

Herbicidal Activity

Chloroacetamides are well-known for their herbicidal properties. Recent studies have synthesized novel derivatives of chloroacetamides, including N,N-dihexyl-2-chloroacetamide, and evaluated their efficacy as herbicides. A study investigated four newly synthesized chloroacetamide derivatives against two weed species: Anagallis arvensis (broadleaf weed) and Lolium temulentum (narrowleaf weed). The results indicated that certain derivatives exhibited lower EC50 values than acetochlor, a standard herbicide, demonstrating their potential as effective herbicidal agents .

| Compound Name | Target Weeds | EC50 Value (mg/L) | Comparison Standard |

|---|---|---|---|

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | < acetochlor | Acetochlor |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Lolium temulentum | < acetochlor | Acetochlor |

Mechanism of Action

The mechanism underlying the herbicidal activity of chloroacetamides involves inhibition of very long chain fatty acid synthase (VLCFAs), which is crucial for lipid biosynthesis in plants. Molecular docking studies have shown that these compounds exhibit acceptable binding affinity to the active sites of VLCFAs, indicating their potential as selective herbicides .

Medicinal Applications

Antimicrobial Potential

Chloroacetamides have also been investigated for their antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and methicillin-resistant strains .

| Compound Structure | Antimicrobial Activity | Effective Against |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Staphylococcus aureus, MRSA |

| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Candida albicans |

Structure-Activity Relationship

The study highlighted the importance of the chemical structure in determining the biological activity of chloroacetamides. The position and nature of substituents significantly influence their lipophilicity and ability to penetrate cell membranes, which are critical factors for antimicrobial efficacy .

Toxicological Studies

Understanding the safety profile of chloroacetamide is crucial for its application in both agriculture and medicine. Toxicological assessments have been conducted to evaluate its acute toxicity through various routes of administration (oral, subcutaneous, dermal). Notably, a dermal NOAEL (No Observed Adverse Effect Level) of 50 mg/kg body weight per day was established based on observed weight loss and histopathological changes in animal models .

Case Studies

Case Study on Herbicidal Efficacy

A detailed case study was conducted on the herbicidal efficacy of synthesized chloroacetamide derivatives against specific weed species. This study involved:

- Objective: To evaluate the effectiveness of new chloroacetamide derivatives compared to standard herbicides.

- Methodology: Laboratory experiments were performed to determine the EC50 values for each compound.

- Findings: The results indicated that certain derivatives had superior efficacy over traditional herbicides, suggesting their potential for commercial agricultural use.

Case Study on Antimicrobial Activity

Another case study focused on the antimicrobial properties of chloroacetamides:

- Objective: To assess the antimicrobial effectiveness against various pathogens.

- Methodology: Quantitative structure-activity relationship (QSAR) analysis was employed alongside standard antimicrobial testing.

- Findings: The study confirmed that specific structural modifications enhanced antimicrobial activity, paving the way for future drug development .

属性

CAS 编号 |

32322-39-7 |

|---|---|

分子式 |

C14H28ClNO |

分子量 |

261.83 g/mol |

IUPAC 名称 |

2-chloro-N,N-dihexylacetamide |

InChI |

InChI=1S/C14H28ClNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3 |

InChI 键 |

ZGQVQRKCUZEQLW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCN(CCCCCC)C(=O)CCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。